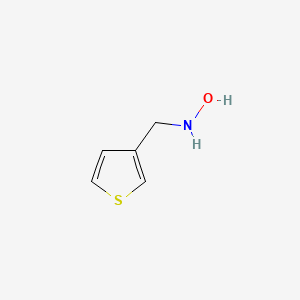
N-Hydroxy-3-thiophenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-thiophenemethanamine is an organic compound with the molecular formula C5H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .
化学反応の分析
Types of Reactions
N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
科学的研究の応用
N-Hydroxy-3-thiophenemethanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.
類似化合物との比較
N-Hydroxy-3-thiophenemethanamine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxylic acid: Known for its applications in organic electronics.
2-Aminothiophene: Utilized in the development of dyes and pigments.
The uniqueness of this compound lies in its N-hydroxy functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
148134-24-1 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC名 |
N-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
InChIキー |
HHKRHJJLCBYPSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CNO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
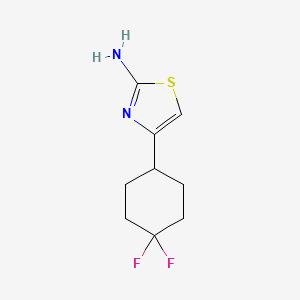

![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)

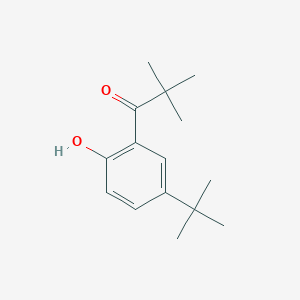
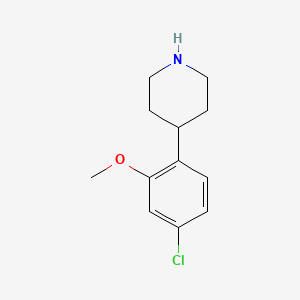
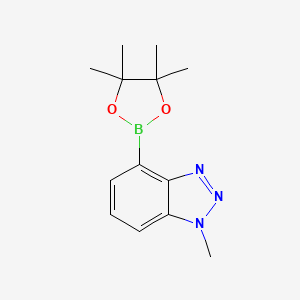



![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)


